5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole
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Overview
Description
5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorobenzylthio group and an ethyl group
Scientific Research Applications
5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it valuable in agricultural research.
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an alkylating agent.
Introduction of the 4-chlorobenzylthio Group: The 4-chlorobenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole ring with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This involves the reaction of the triazole ring with ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylthio group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Substituted triazoles with various functional groups.
Mechanism of Action
The mechanism of action of 5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its ability to modulate these pathways makes it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a triazole ring.
5-((4-chlorobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a triazole ring.
5-((4-chlorobenzyl)thio)-1,2,3-triazole: Similar structure but with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the 4-chlorobenzylthio group and the ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYHEDEFXPWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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